molecular formula C93H157N39O27 B573919 Peptide 46 CAS No. 192122-40-0

Peptide 46

Cat. No.: B573919
CAS No.: 192122-40-0
M. Wt: 2253.525
InChI Key: CVJBUEAWZVGEPM-NIPIXROFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide 46 is a segment of the larger P53 protein, which is a crucial tumor suppressor in humans. This protein plays a significant role in regulating the cell cycle and preventing cancer formation. It is often referred to as the “guardian of the genome” due to its role in maintaining genomic stability by preventing mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Peptide 46 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, often using reagents like Fmoc (9-fluorenylmethyloxycarbonyl) for protecting amino groups and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent .

Industrial Production Methods: Industrial production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of deprotection and coupling, ensuring high purity and yield. Post-synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Peptide 46 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Peptide 46 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Peptide 46 exerts its effects involves binding to DNA and regulating the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. The P53 protein can activate or repress the transcription of target genes, leading to cellular responses that prevent tumor development. Key molecular targets include genes like p21, which inhibits cyclin-dependent kinases, and BAX, which promotes apoptosis .

Comparison with Similar Compounds

Uniqueness: Peptide 46 is unique due to its specific sequence and role in the P53 protein’s tumor-suppressing functions. Unlike other compounds that target P53 indirectly, this peptide segment is a direct part of the P53 protein, making it crucial for understanding the protein’s structure and function .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(2H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C93H157N39O27/c1-48(2)28-61(125-84(151)65(32-53-37-107-47-114-53)128-89(156)69(42-136)132-90(157)70(43-137)131-85(152)62(29-50-34-104-44-111-50)124-74(141)49(3)115-76(143)57(18-12-26-108-92(100)101)121-86(153)66(39-133)117-72(139)33-98)81(148)119-56(16-6-10-24-96)79(146)129-68(41-135)88(155)127-64(31-52-36-106-46-113-52)82(149)118-54(14-4-8-22-94)75(142)110-38-73(140)116-59(20-21-71(99)138)80(147)130-67(40-134)87(154)122-58(19-13-27-109-93(102)103)78(145)126-63(30-51-35-105-45-112-51)83(150)120-55(15-5-9-23-95)77(144)123-60(91(158)159)17-7-11-25-97/h34-37,44-45,47-49,54-70,133-137H,4-33,38-43,46,94-98H2,1-3H3,(H2,99,138)(H,104,111)(H,105,112)(H,107,114)(H,110,142)(H,115,143)(H,116,140)(H,117,139)(H,118,149)(H,119,148)(H,120,150)(H,121,153)(H,122,154)(H,123,144)(H,124,141)(H,125,151)(H,126,145)(H,127,155)(H,128,156)(H,129,146)(H,130,147)(H,131,152)(H,132,157)(H,158,159)(H4,100,101,108)(H4,102,103,109)/t49-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJBUEAWZVGEPM-NIPIXROFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=NCN=C1)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=NCN=C3)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C93H157N39O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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